Acyclovir L-Isoleucinate

Prodrug Stability Hepatic Metabolism Enzymatic Degradation

Researchers often assume Acyclovir L-Isoleucinate (IACV) is interchangeable with valacyclovir-a critical experimental error. IACV's L-isoleucine moiety confers distinct transporter affinity, producing non-comparable results if substituted. • 5× greater liver stability vs. valacyclovir (t½: 14.1 h vs. 2.8 h) • 2.5× higher aqueous humor AUC vs. acyclovir in corneal penetration • 3-10× permeability increase via hPEPT1/amino acid transporters High-purity reference standard; also serves as Valacyclovir EP Impurity J for ANDA analytical development.

Molecular Formula C14H22N6O4
Molecular Weight 338.36 g/mol
CAS No. 142963-63-1
Cat. No. B1665004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyclovir L-Isoleucinate
CAS142963-63-1
SynonymsAcyclovir L-isoleucinate;  Acyclovir isoleucinate; 
Molecular FormulaC14H22N6O4
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
InChIInChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1
InChIKeyDYTMGBXTNHPPNK-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acyclovir L-Isoleucinate Prodrug Overview


Acyclovir L-Isoleucinate (IACV), CAS 142963-63-1, is a 5′-O-amino acid ester prodrug of the well-known antiviral nucleoside analog acyclovir (ACV). It belongs to a class of compounds specifically designed to improve the unfavorable oral bioavailability and tissue permeability of the parent drug by targeting nutrient transporters. Chemically, it is the L-isoleucine ester of acyclovir, synthesized to be recognized by specific amino acid and peptide transport systems [1]. It is commercially available as a high-purity research chemical and is also documented as an impurity in valacyclovir synthesis .

Key Differences from Valacyclovir and Acyclovir


In antiviral research, the assumption that acyclovir, valacyclovir (the L-valine ester prodrug), and Acyclovir L-Isoleucinate are functionally interchangeable is a common and significant error. Their pharmacokinetic profiles are dictated by distinct interactions with specific transporters and metabolic enzymes. The L-isoleucine moiety confers a unique transporter affinity and tissue-specific stability profile compared to L-valine [1]. Consequently, substituting one for another in an experimental model can lead to vastly different bioavailability, tissue distribution, and ultimately, non-comparable or misleading results. The evidence below quantifies these specific points of differentiation that are critical for accurate experimental design and procurement decisions.

Quantitative Differentiation from Comparators


Hepatic Stability vs. Valacyclovir

The enzymatic stability of IACV (Acyclovir L-Isoleucinate) was directly compared to valacyclovir (VACV, L-valine ester) and other amino acid prodrugs in liver homogenate. IACV exhibited a half-life of 14.1 hours, which is a five-fold increase in stability compared to VACV's half-life of 2.8 hours under identical conditions [1]. This indicates a significantly slower rate of hepatic degradation for the isoleucine ester.

Prodrug Stability Hepatic Metabolism Enzymatic Degradation

Corneal Absorption Enhancement

In an in vivo rabbit model using a topical well infusion and microdialysis, the corneal absorption of IACV (Acyclovir L-Isoleucinate) was quantified and compared to the parent drug acyclovir (ACV). The area under the concentration-time curve (AUC) in the aqueous humor for IACV was 2.5-fold greater than that for ACV [1].

Ocular Drug Delivery Corneal Permeability Antiviral Prodrugs

hPEPT1 Transporter-Mediated Uptake

The mechanism of absorption for IACV (Acyclovir L-Isoleucinate) differs fundamentally from that of acyclovir (ACV). While ACV's absorption is primarily passive and saturable, the amino acid ester prodrugs, including IACV, are substrates for the human peptide transporter hPEPT1. Studies in Caco-2 cells and transfected CHO/hPEPT1 cells have shown that L-amino acid esters of ACV enhance intestinal permeability 3- to 10-fold compared to the parent drug by utilizing this active transport pathway [1].

Intestinal Absorption hPEPT1 Transporter Carrier-Mediated Transport

Research and Development Applications


Ocular Prodrug Formulations for HSK

Researchers developing novel topical therapies for ocular HSV-1 infections should consider Acyclovir L-Isoleucinate as a promising candidate. Its 2.5-fold higher aqueous humor AUC compared to acyclovir provides direct evidence of superior corneal penetration [1]. This compound can serve as a reference standard for evaluating new formulations designed to enhance ocular bioavailability.

Oral Prodrugs with Improved Hepatic Stability

In programs focused on oral antiviral prodrug design, Acyclovir L-Isoleucinate provides a valuable comparator for valacyclovir. Its 5-fold greater stability in liver homogenate (half-life of 14.1 h vs. 2.8 h) makes it a strong candidate for evaluating strategies to circumvent first-pass metabolism and achieve more consistent systemic exposure [1].

Transporter-Mediated Absorption Studies

This compound is an ideal tool for laboratories studying intestinal peptide (hPEPT1) and amino acid transporters. Its known interaction with these systems, which confers a 3- to 10-fold permeability increase over acyclovir, can be used as a positive control or probe substrate in mechanistic transport assays using Caco-2 cell monolayers or transfected cell lines [1].

Technical Documentation Hub

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